2-Methylimidazo[5,1-b]thiazole
Description
Properties
Molecular Formula |
C6H6N2S |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3 |
InChI Key |
PLXOIVHYYLFHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC=C2S1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 2-Methylimidazo[5,1-b]thiazole typically involves the construction of the imidazo[5,1-b]thiazole fused ring system through cyclization reactions starting from appropriately substituted precursors. The methyl group at position 2 is introduced either via methylated starting materials or by post-cyclization modifications.
Sulfonylation of Imidazo[2,1-b]thiazole Derivatives as a Related Methodology
Although direct methods for 2-Methylimidazo[5,1-b]thiazole are less frequently reported, closely related imidazo[2,1-b]thiazole derivatives provide insight into synthetic strategies. For example, sulfonylation of 6-substituted imidazo[2,1-b]thiazole derivatives with chlorosulfonic acid has been demonstrated as an effective method to introduce sulfonyl chloride groups, which can be further functionalized. This process involves heating the imidazo[2,1-b]thiazole derivative with neat chlorosulfonic acid at 100–130°C, followed by quenching in ice and filtration to isolate the sulfonyl chloride product with yields around 61% (Table 1).
| Step | Reagents & Conditions | Yield (%) | Product Description |
|---|---|---|---|
| 1 | 6-Bromoimidazo[2,1-b]thiazole + chlorosulfonic acid (120°C, 2 h) | 61 | 6-Bromoimidazo[2,1-b]thiazole-5-sulfonyl chloride (white solid) |
Table 1: Example of sulfonylation in imidazo[2,1-b]thiazole derivatives
This method highlights the thermal stability and reactivity of the fused ring system under strongly acidic conditions, which may be adapted for methylated analogues.
One-Pot Ionic Liquid Promoted Synthesis
A modern and efficient approach involves the one-pot synthesis promoted by ionic liquids, which serve as green solvents and catalysts. For related fused heterocycles such as imidazo[2,1-b]thiadiazoles, the reaction of aldehydes, thiosemicarbazide, and phenacyl bromides in the presence of ionic liquid [bmim]Br at 80°C for 30–45 minutes yields the target fused heterocycles in good purity after recrystallization (Table 2).
Table 2: Ionic liquid promoted one-pot synthesis of fused heterocycles related to imidazo[5,1-b]thiazole
While this method is reported for thiadiazole derivatives, its principles can be adapted for the imidazo[5,1-b]thiazole scaffold, offering a rapid and environmentally friendly synthetic route.
Stepwise Synthesis via Hydrazide Intermediates
Another synthetic route involves the preparation of hydrazide intermediates from ethyl ester precursors of imidazo[2,1-b]thiazole derivatives, followed by condensation with cyclic ketones or other electrophiles to yield substituted imidazo[2,1-b]thiazoles. For example, ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide is converted to the corresponding acetohydrazide, which is then refluxed with cyclic ketones in ethanol to form hydrazones. These hydrazones can be further modified by reaction with mercaptoacetic acid derivatives to yield acetamides (Table 3).
| Step | Reagents & Conditions | Reaction Time | Product Yield | Notes |
|---|---|---|---|---|
| 1 | Ethyl ester hydrobromide + hydrazine hydrate (reflux in ethanol) | Several hours | Moderate | Formation of acetohydrazide |
| 2 | Acetohydrazide + cyclic ketone (reflux in ethanol) | 6 hours | Good | Formation of hydrazone derivatives |
| 3 | Hydrazone + mercaptoacetic acid (reflux in benzene with Dean-Stark) | 6 hours | Good | Formation of substituted acetamides |
Table 3: Stepwise synthesis of substituted imidazo[2,1-b]thiazole derivatives via hydrazide intermediates
This method allows for structural diversification at the 3-position of the imidazo[2,1-b]thiazole ring and can be adapted for methyl substitution at position 2 by choosing appropriate starting materials.
Comparative Analysis of Preparation Methods
Summary and Outlook
The preparation of 2-Methylimidazo[5,1-b]thiazole and its derivatives can be achieved through several synthetic routes:
- Direct sulfonylation of imidazo[2,1-b]thiazole derivatives under acidic conditions provides a robust method for functionalization relevant to the fused ring system.
- Ionic liquid-promoted one-pot syntheses offer a modern, green chemistry approach that could be adapted for 2-methyl analogues.
- Stepwise synthesis via hydrazide intermediates allows for the introduction of various substituents and fine-tuning of the molecular structure.
Future research may focus on optimizing these methods specifically for 2-Methylimidazo[5,1-b]thiazole, improving yields, and exploring catalytic systems to enhance reaction efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-b]thiazole, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Imidazo[5,1-b]thiazole, 2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[5,1-b]thiazole, 2-methyl- involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of bacterial cell wall synthesis . In cancer cells, certain imidazo[5,1-b]thiazole derivatives induce apoptosis by activating caspases and causing mitochondrial membrane depolarization .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazo[2,1-b]thiazole Derivatives
These derivatives are among the most studied imidazothiazoles. Key differences from 2-methylimidazo[5,1-b]thiazole include:
- Ring Fusion : The imidazo[2,1-b]thiazole system has a different ring fusion pattern, leading to distinct electronic and steric properties.
- Biological Activities : Imidazo[2,1-b]thiazoles exhibit broad-spectrum activities, including antitubercular (e.g., 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole) and anticancer properties (e.g., compounds targeting p53-MDM2 interactions) .
- Drug-Likeness : In silico studies show that imidazo[2,1-b]thiazoles generally comply with Lipinski’s rule of five, with favorable logP values and hydrogen bonding capacities .
Pyrazolo[5,1-b]thiazole Derivatives
- Pharmacology : These compounds demonstrate potent antimicrobial and anticancer activities. For example, synthesized pyrazolothiazoles showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
Benzo-Fused Imidazothiazoles
- Comparison: The benzo-fusion enhances aromatic stacking interactions, improving target binding compared to non-fused analogs.
Thiadiazole and Spirooxindole Hybrids
- Thiadiazole Derivatives : Imidazo[2,1-b][1,3,4]thiadiazoles show antitumor activity, with IC₅₀ values in the micromolar range against MCF-7 and HeLa cell lines .
- Spirooxindole Hybrids: Compounds like spirooxindole-imidazo[2,1-b]thiazole hybrids exhibit stereoselective synthesis and diverse non-covalent interactions (e.g., H...H, Cl...H) critical for crystal stability .
Data Tables
Table 1: Key Pharmacological Activities of Selected Imidazothiazole Derivatives
Table 2: Physicochemical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
